molecular formula C7H3F4NO2 B1409331 2-Fluoro-3-(trifluoromethyl)isonicotinic acid CAS No. 1227565-40-3

2-Fluoro-3-(trifluoromethyl)isonicotinic acid

Cat. No. B1409331
M. Wt: 209.1 g/mol
InChI Key: MHPRXPLIAYUQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

The synthesis of 2-Fluoro-3-(trifluoromethyl)isonicotinic acid involves several steps . The process starts with 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1, 10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This is then subjected to reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to obtain 2-trifluoromethyl-3-fluoropyridine. Finally, the obtained 2-trifluoromethyl-3-fluoropyridine is subjected to hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain the 3-fluoro-2-trifluoromethyl isonicotinic acid .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-(trifluoromethyl)isonicotinic acid is C7H3F4NO2 . The SMILES string representation is OC(=O)c1ccnc(c1F)C(F)(F)F .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)isonicotinic acid include a molecular weight of 209.1 , a density of 1.6±0.1 g/cm3 , a boiling point of 322.8±42.0 °C at 760 mmHg , and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives have wide applications in the agrochemical and pharmaceutical industries . Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPRXPLIAYUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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